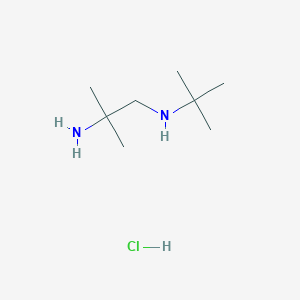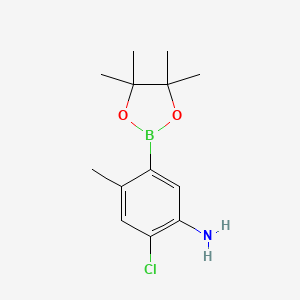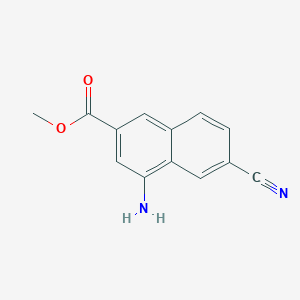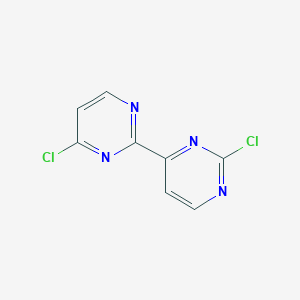
2',4-Dichloro-2,4'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4-Dichloro-2,4’-bipyrimidine is a heterocyclic organic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, where two chlorine atoms are substituted at the 2’ and 4 positions of the bipyrimidine ring
Méthodes De Préparation
The synthesis of 2’,4-Dichloro-2,4’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as phosphorus trichloride or thionyl chloride, and the reaction mixture is heated to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactions with optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2’,4-Dichloro-2,4’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide or ammonia.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
Applications De Recherche Scientifique
2’,4-Dichloro-2,4’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibitors or as a ligand in the development of bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,4-Dichloro-2,4’-bipyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the interactions at the molecular level .
Comparaison Avec Des Composés Similaires
2’,4-Dichloro-2,4’-bipyrimidine can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: A simpler compound with similar reactivity but fewer applications due to its simpler structure.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex derivative with additional functional groups that may confer different chemical properties and applications.
Propriétés
Formule moléculaire |
C8H4Cl2N4 |
|---|---|
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
2-chloro-4-(4-chloropyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-6-2-4-11-7(14-6)5-1-3-12-8(10)13-5/h1-4H |
Clé InChI |
DENYITONLNCGES-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C2=NC=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

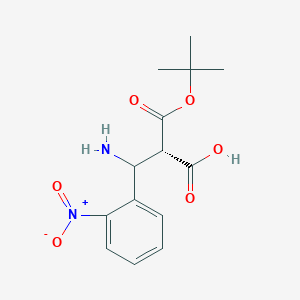


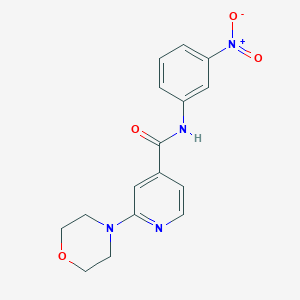

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
